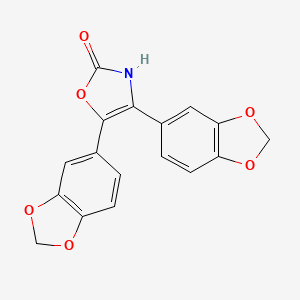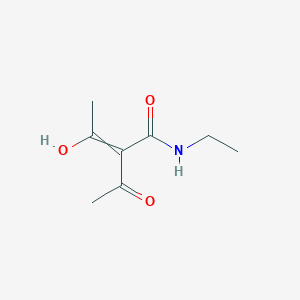
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is a chemical compound with the molecular formula C8H13NO3 It is a member of the enamide family, characterized by the presence of both an amide and an enol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide typically involves the reaction of ethylamine with 2-acetyl-3-hydroxybut-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amide group may also play a role in binding to receptors or other biomolecules, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-3-hydroxybut-2-enamide: Lacks the ethyl group, which may affect its reactivity and interactions.
N-Ethyl-3-hydroxybut-2-enamide: Lacks the acetyl group, which may influence its chemical properties and applications.
Uniqueness
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is unique due to the presence of both the acetyl and ethyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
64091-92-5 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-acetyl-N-ethyl-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C8H13NO3/c1-4-9-8(12)7(5(2)10)6(3)11/h10H,4H2,1-3H3,(H,9,12) |
Clé InChI |
RKBFMQUIVJUANH-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(=C(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
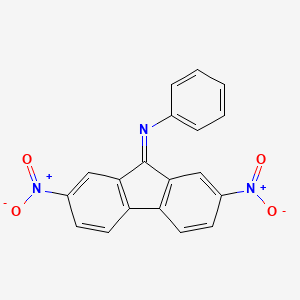
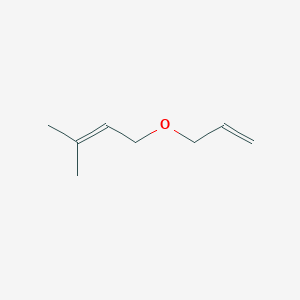
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)

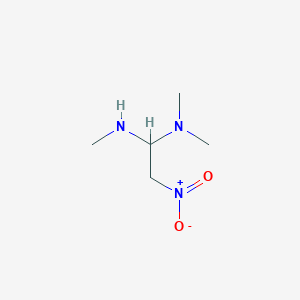
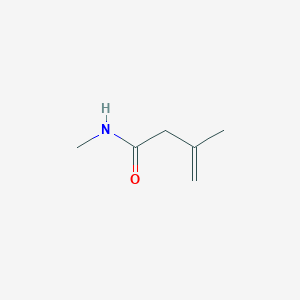
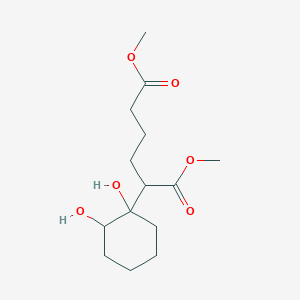
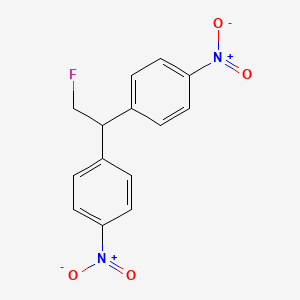
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
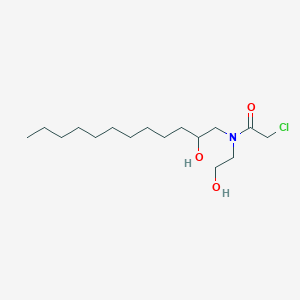
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
